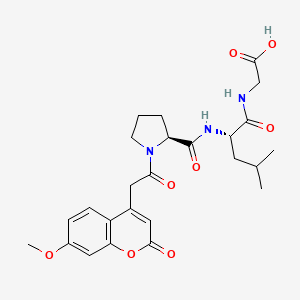
MOCAc-Pro-Leu-Gly
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a reference compound for MOCAc-type fluorescence-quenching substrates . This compound is known for its application in fluorescence-based assays, where it serves as a substrate for various proteolytic enzymes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MOCAc-Pro-Leu-Gly involves the coupling of (7-Methoxycoumarin-4-yl)acetic acid with the tripeptide L-prolyl-L-leucylglycine. The reaction typically employs standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The coupling reagents used in these reactions include carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a coupling additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is typically purified using high-performance liquid chromatography (HPLC) and characterized by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions
MOCAc-Pro-Leu-Gly undergoes various chemical reactions, including:
Fluorescence Quenching: The (7-Methoxycoumarin-4-yl)acetyl group exhibits fluorescence, which can be quenched by specific quenchers like 2,4-dinitrophenyl (Dnp) groups.
Common Reagents and Conditions
Fluorescence Quenching: The fluorescence quenching reaction involves the interaction of the MOCAc group with quenchers like Dnp under specific conditions, such as in the presence of a buffer solution at a defined pH.
Major Products Formed
The major products formed from the hydrolysis of this compound include the individual amino acids or smaller peptide fragments, depending on the specificity of the protease used .
Aplicaciones Científicas De Investigación
MOCAc-Pro-Leu-Gly has a wide range of applications in scientific research, including:
Biochemistry: It is used as a substrate in enzyme kinetics studies to measure the activity of proteolytic enzymes.
Molecular Biology: The compound is employed in fluorescence-based assays to study protein-protein interactions and enzyme-substrate dynamics.
Industry: The compound finds applications in the development of diagnostic assays and therapeutic agents.
Mecanismo De Acción
The mechanism of action of MOCAc-Pro-Leu-Gly involves its role as a substrate for proteolytic enzymes. The (7-Methoxycoumarin-4-yl)acetyl group exhibits fluorescence, which is quenched when the peptide is intact. Upon cleavage by a protease, the fluorescence is restored, allowing for the quantification of enzyme activity . The molecular targets include various proteolytic enzymes, and the pathways involved are related to the enzymatic hydrolysis of peptide bonds .
Comparación Con Compuestos Similares
MOCAc-Pro-Leu-Gly can be compared with other similar compounds, such as:
This compound-Leu-A2pr(Dnp)-Ala-Arg-NH2: This compound is also a fluorescence-quenching substrate but includes additional amino acids and a Dnp quencher.
MOCAc-PLGL(Dpa)AR: Another similar compound used as a substrate for matrix metalloproteinases (MMPs), with a different peptide sequence and quenching group.
The uniqueness of this compound lies in its specific peptide sequence and the use of the (7-Methoxycoumarin-4-yl)acetyl group for fluorescence quenching, making it a valuable tool in various biochemical assays .
Propiedades
Fórmula molecular |
C25H31N3O8 |
|---|---|
Peso molecular |
501.5 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C25H31N3O8/c1-14(2)9-18(24(33)26-13-22(30)31)27-25(34)19-5-4-8-28(19)21(29)10-15-11-23(32)36-20-12-16(35-3)6-7-17(15)20/h6-7,11-12,14,18-19H,4-5,8-10,13H2,1-3H3,(H,26,33)(H,27,34)(H,30,31)/t18-,19-/m0/s1 |
Clave InChI |
IIEDBZTWPBXMRN-OALUTQOASA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


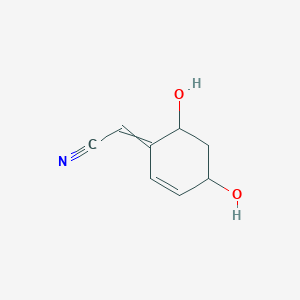
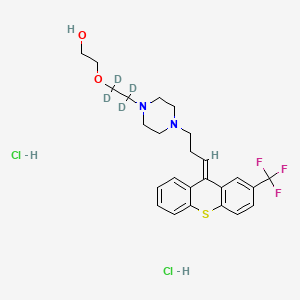
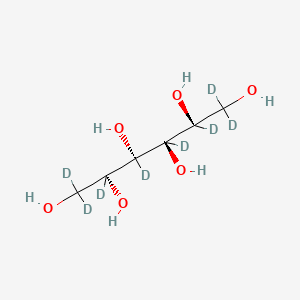
![sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate](/img/structure/B12429757.png)
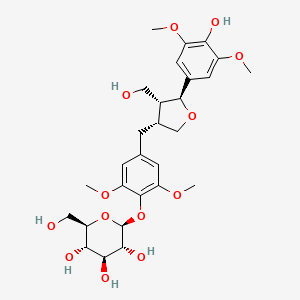

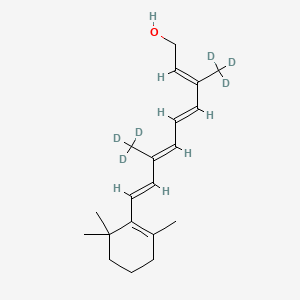
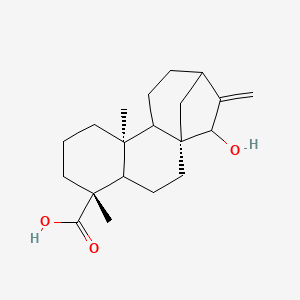
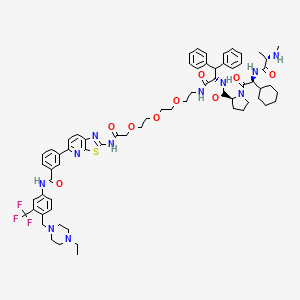
![5-[(1R,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B12429803.png)

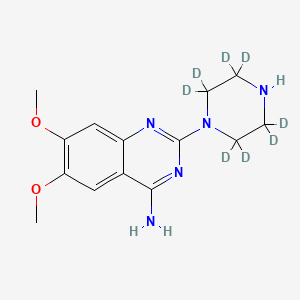

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12429817.png)
